N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative characterized by a benzyl group at the N1 position and a 4-methoxyphenyl acetamido-substituted benzyl moiety at the 1-position of the imidazole core. These features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-benzyl-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-13-9-20(10-14-24)15-26(32)30-23-11-7-22(8-12-23)17-31-18-25(29-19-31)27(33)28-16-21-5-3-2-4-6-21/h2-14,18-19H,15-17H2,1H3,(H,28,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXYSFRCYCCGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the methoxyphenylacetamido moiety. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Attachment of the Methoxyphenylacetamido Moiety: This step involves the acylation of the imidazole ring with 4-methoxyphenylacetic acid, followed by the formation of an amide bond with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacophore Analysis
The compound shares structural motifs with several imidazole and benzimidazole derivatives reported in the literature. Below is a comparative analysis based on key analogues:
Key Observations:
- Core Structure Differences: The target compound’s imidazole-4-carboxamide core distinguishes it from benzimidazole derivatives (e.g., ) but aligns with THIIC ().
- Substituent Impact:
- The 4-methoxyphenyl group in the target compound and ’s analogue may enhance lipophilicity and membrane permeability compared to THIIC’s trifluoromethyl group, which introduces electron-withdrawing effects and metabolic stability .
- The benzyl linker in the target compound contrasts with THIIC’s benzyl ether, which likely improves CNS penetration due to increased hydrophobicity .
- Carboxamide Pharmacophore: All compounds retain the carboxamide group, a critical H-bond donor/acceptor for target binding. For example, THIIC’s carboxamide mediates interactions with mGlu2 receptors, while benzimidazole carboxamides () bind to kinases or DNA .
Biological Activity
N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance. The presence of the methoxyphenyl group and the acetamido substitution enhances its solubility and bioactivity. Its structural formula can be represented as follows:
Research indicates that this compound may act through multiple pathways:
- Inhibition of Aldosterone Synthase : Similar compounds have been shown to selectively inhibit aldosterone synthase (CYP11B2), suggesting that N-benzyl imidazole derivatives could exhibit similar properties, potentially regulating blood pressure and electrolyte balance .
- Antitumor Activity : Compounds with imidazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance antitumor activity .
Antitumor Activity
A series of studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The following table summarizes findings from recent research:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | HT29 (human colorectal adenocarcinoma) | 23.30 ± 0.35 | Cell cycle arrest |
| N-benzyl derivative | Various | >1000 | Potentially less active compared to standards |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are generally more potent.
Antimicrobial Activity
Studies have also examined the antimicrobial properties of imidazole derivatives:
- In Vitro Studies : Compounds similar to N-benzyl-1H-imidazole derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy enhances this activity .
Case Studies
Case Study 1: Cancer Treatment
In a study published in a peer-reviewed journal, researchers evaluated the effects of N-benzyl derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for clinical application in oncology.
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular implications of aldosterone synthase inhibition by related compounds. The study demonstrated that these inhibitors could effectively lower blood pressure in hypertensive animal models, providing a basis for further exploration in hypertension treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
